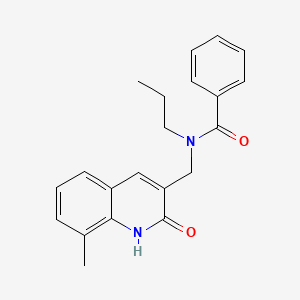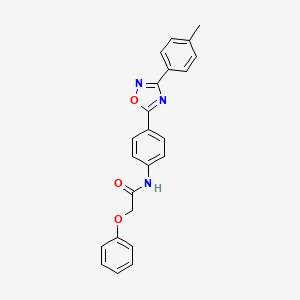
2-phenoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as PTOPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTOPA belongs to the class of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
2-phenoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to exhibit potent anti-tumor activity by inducing apoptosis in cancer cells. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In neurodegenerative disorder research, this compound has been found to exhibit neuroprotective effects by preventing neuronal cell death.
Mecanismo De Acción
The mechanism of action of 2-phenoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves the inhibition of various cellular pathways that are involved in the pathogenesis of various diseases. In cancer cells, this compound induces apoptosis by activating the caspase-dependent pathway and inhibiting the NF-κB pathway. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway. In neurodegenerative disorders, this compound prevents neuronal cell death by inhibiting the activation of the JNK pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in different cell types. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines, reduces inflammation, and prevents tissue damage. In neuronal cells, this compound prevents cell death, promotes neuronal survival, and enhances cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-phenoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound also has some limitations, including its poor solubility, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 2-phenoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacokinetics and pharmacodynamics. Additionally, this compound can be further studied for its potential applications in other diseases, such as diabetes, cardiovascular diseases, and infectious diseases. Furthermore, the combination of this compound with other drugs or therapies can be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 2-phenoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves the reaction of 2-phenoxynitrobenzene with 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline in the presence of acetic anhydride and triethylamine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The purity of the product is confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Propiedades
IUPAC Name |
N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-7-9-17(10-8-16)22-25-23(29-26-22)18-11-13-19(14-12-18)24-21(27)15-28-20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABDLTZEQQJUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


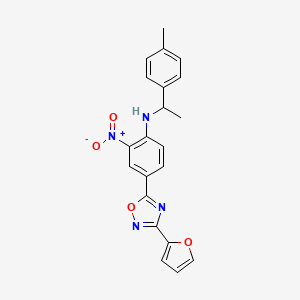

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B7699599.png)

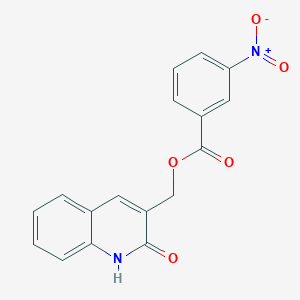
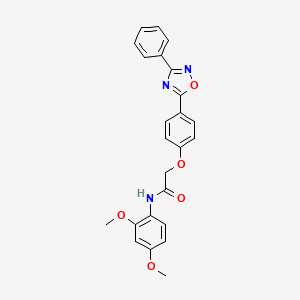
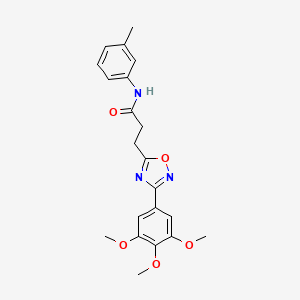
![3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7699612.png)
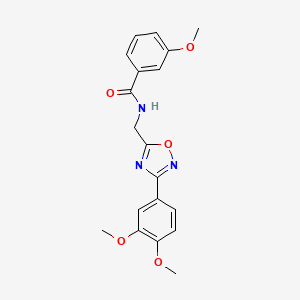


![N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699640.png)
